molecular formula C16H12ClFN2S B14537297 N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine CAS No. 62433-41-4

N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B14537297
CAS No.: 62433-41-4
M. Wt: 318.8 g/mol
InChI Key: LNMCQTPEPRCREO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: The chlorophenyl and fluoro-methylphenyl groups are introduced through substitution reactions. These reactions often involve the use of appropriate aryl halides and a suitable catalyst, such as palladium or copper, to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Aryl halides, palladium or copper catalysts; reactions are conducted in polar aprotic solvents at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    N-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the fluoro-methyl group, which may affect its chemical reactivity and biological activity.

    N-(4-Fluorophenyl)-4-(2-methylphenyl)-1,3-thiazol-2-amine: Contains a fluorophenyl group instead of a chlorophenyl group, leading to differences in electronic properties and reactivity.

    N-(4-Methylphenyl)-4-(2-chlorophenyl)-1,3-thiazol-2-amine: Substitution pattern is reversed, which can influence the compound’s overall behavior in chemical reactions and biological systems.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62433-41-4

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12ClFN2S/c1-10-2-7-14(18)13(8-10)15-9-21-16(20-15)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,20)

InChI Key

LNMCQTPEPRCREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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